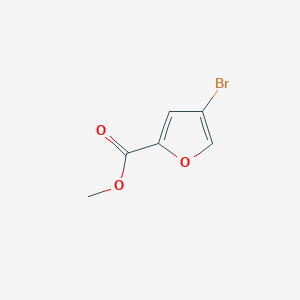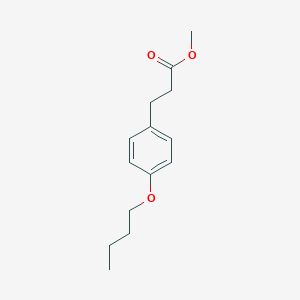
Methyl 4-bromofuran-2-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of Methyl 4-bromofuran-2-carboxylate involves several steps, starting from readily available materials. The compound can be synthesized through selective bromination processes, where N-bromosuccinimide is used to brominate the methyl group in the furan ring, leading to various bromomethyl derivatives. These derivatives can react with secondary amines, sodium butylthiolate, and potassium thiocyanate under different conditions to form tertiary amines, sulfides, and a mixture of thiocyanate and isothiocyanate, respectively (Pevzner, 2003).
Molecular Structure Analysis
The molecular structure of Methyl 4-bromofuran-2-carboxylate features a furan ring, substituted at the 2-position with a bromomethyl group and at the 4-position with a carboxylate ester. This structure is pivotal in its reactivity, as the bromomethyl group is highly reactive towards nucleophilic substitution, and the ester functionality offers further reaction opportunities through esterification and hydrolysis reactions.
Chemical Reactions and Properties
Methyl 4-bromofuran-2-carboxylate undergoes various chemical reactions, including reactions with nucleophilic agents leading to the formation of tertiary amines, sulfides, and thiocyanates. The presence of the bromomethyl group makes it a suitable candidate for further functionalization through nucleophilic substitution reactions (Pevzner, 2003).
Aplicaciones Científicas De Investigación
Synthesis of Biheteroaryls : Methyl 5-bromo-2-furoate, a close relative of Methyl 4-bromofuran-2-carboxylate, has been used in the palladium-catalysed direct arylation of heteroaromatics. Its ester group at C5 helps prevent the formation of dimers or oligomers, enabling the high-yield formation of biheteroaryls. This process can be applied to a wide variety of heteroaromatics, facilitating the synthesis of 2,5-diarylated furan derivatives (Fu, Zhao, Bruneau, & Doucet, 2012).
Reactions with Nucleophilic Agents : Alkyl 2-methyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates, which are structurally related to Methyl 4-bromofuran-2-carboxylate, react with secondary amines, sodium butylthiolate, potassium thiocyanate, phenolate, and alcoholate ions. These reactions lead to the formation of various derivatives like tertiary amines and corresponding sulfides (Pevzner, 2003).
Synthesis of Methyl 4′-Bromomethyl Biphenyl-2-Carboxylate : Methyl 4′-bromomethyl-2-carboxylate has been synthesized through a multi-step process including hydrolysis, esterification, and bromination. This synthesis method offers increased yield, simplified process, and reduced cost (Ying-ming, 2006).
Antibacterial Activity of S-Derivatives : The S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols, which are structurally related to Methyl 4-bromofuran-2-carboxylate, have been synthesized and their antibacterial activity investigated. These compounds show potential as broad-spectrum antibiotics, effective against gram-positive and gram-negative microorganisms (2020).
Synthesis of Alkyl 2-Bromomethyl-4-(Diethoxyphosphorylmethyl)-5-Tert-Butylfuran-3-Carboxylates : This compound, related to Methyl 4-bromofuran-2-carboxylate, is synthesized and then reacts with nucleophilic reagents. The reactions produce phosphorylated compounds and exhibit selectivity in the alkylation process (Pevzner, 2003).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 4-bromofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEXKLRKXLRNMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CO1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481916 | |
| Record name | Methyl 4-bromofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58235-80-6 | |
| Record name | Methyl 4-bromofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-bromofuran-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B55505.png)


![1,3,4,5-Tetrahydrobenzo[cd]indazole](/img/structure/B55509.png)









